molecular formula C14H16F6N2O4 B6222675 1-(2-methyl-2,3-dihydro-1H-indol-6-yl)methanamine, bis(trifluoroacetic acid) CAS No. 2758000-36-9

1-(2-methyl-2,3-dihydro-1H-indol-6-yl)methanamine, bis(trifluoroacetic acid)

Cat. No.: B6222675
CAS No.: 2758000-36-9
M. Wt: 390.28 g/mol
InChI Key: JVVRWYHMSOEYGG-UHFFFAOYSA-N
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Description

1-(2-Methyl-2,3-dihydro-1H-indol-6-yl)methanamine, bis(trifluoroacetic acid) is a compound that features an indole core, a significant structure in organic chemistry known for its presence in many natural products and pharmaceuticals The compound is characterized by the presence of a methyl group at the 2-position of the indole ring and a methanamine group at the 6-position, with bis(trifluoroacetic acid) as a counterion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methyl-2,3-dihydro-1H-indol-6-yl)methanamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can further enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-2,3-dihydro-1H-indol-6-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Indole-2,3-diones.

    Reduction: Indoline derivatives.

    Substitution: Halogenated indoles or nitroindoles.

Scientific Research Applications

1-(2-Methyl-2,3-dihydro-1H-indol-6-yl)methanamine, bis(trifluoroacetic acid) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of dyes and pigments due to the chromophoric properties of the indole ring.

Mechanism of Action

The mechanism of action of 1-(2-methyl-2,3-dihydro-1H-indol-6-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmission pathways.

Comparison with Similar Compounds

    Tryptamine: A naturally occurring compound with a similar indole structure, known for its role as a neurotransmitter precursor.

    Serotonin: Another indole derivative, crucial for its role in mood regulation and other physiological processes.

    Indole-3-acetic acid: A plant hormone involved in growth and development, structurally similar but with distinct biological functions.

Uniqueness: 1-(2-Methyl-2,3-dihydro-1H-indol-6-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of the bis(trifluoroacetic acid) counterion further enhances its solubility and stability, making it a valuable compound for various applications.

Properties

CAS No.

2758000-36-9

Molecular Formula

C14H16F6N2O4

Molecular Weight

390.28 g/mol

IUPAC Name

(2-methyl-2,3-dihydro-1H-indol-6-yl)methanamine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C10H14N2.2C2HF3O2/c1-7-4-9-3-2-8(6-11)5-10(9)12-7;2*3-2(4,5)1(6)7/h2-3,5,7,12H,4,6,11H2,1H3;2*(H,6,7)

InChI Key

JVVRWYHMSOEYGG-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(N1)C=C(C=C2)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Purity

95

Origin of Product

United States

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